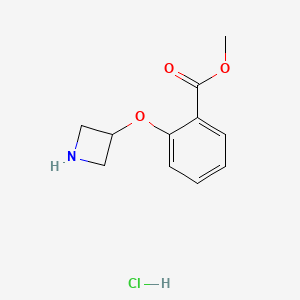

2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

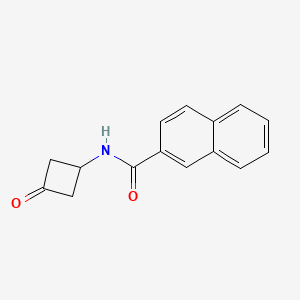

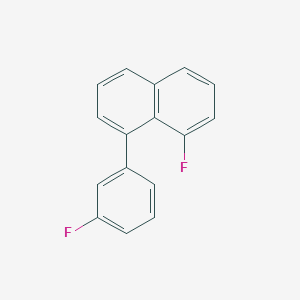

2-((2-Ethylhydrazono)methyl)chinolin-4-carbonsäure ist eine heterocyclische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind bekannt für ihre breite Palette an Anwendungen in der pharmazeutischen Chemie, der synthetischen organischen Chemie und der industriellen Chemie. Die einzigartige Struktur dieser Verbindung, die einen Chinolinring umfasst, der mit einer Carbonsäuregruppe und einer Ethylhydrazon-Einheit verschmolzen ist, macht sie zu einem wertvollen Ziel für verschiedene chemische und biologische Studien.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((2-Ethylhydrazono)methyl)chinolin-4-carbonsäure kann mit verschiedenen Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Kondensation von 2-Methylchinolin-4-carbonsäure mit Ethylhydrazin unter sauren Bedingungen. Die Reaktion erfordert typischerweise das Rückflussköcheln der Reaktanten in einem geeigneten Lösungsmittel, wie z. B. Ethanol oder Essigsäure, über mehrere Stunden, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann effizientere und skalierbarere Verfahren umfassen, wie z. B. die Mikrowellen-gestützte Synthese oder die Verwendung von kontinuierlichen Durchflussreaktoren. Diese Verfahren können die Reaktionszeiten deutlich verkürzen und die Ausbeuten verbessern, während die gewünschte Reinheit des Produkts erhalten bleibt.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-((2-Ethylhydrazono)methyl)chinolin-4-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-4-carbonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ethylhydrazon-Gruppe in eine Ethylaminogruppe umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen am Chinolinring durchlaufen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-4-carbonsäurederivate.

Reduktion: 2-((2-Ethylamino)methyl)chinolin-4-carbonsäure.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2-((2-Ethylhydrazono)methyl)chinolin-4-carbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebsaktivitäten.

Medizin: Untersucht auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-((2-Ethylhydrazono)methyl)chinolin-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Zum Beispiel kann sie mit DNA oder Proteinen interagieren und ihre normalen Funktionen stören, was zum Zelltod in Krebszellen führt.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ethylhydrazono group to an ethylamino group.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: 2-((2-Ethylamino)methyl)quinoline-4-carboxylic acid.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((2-Ethylhydrazono)methyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methylchinolin-4-carbonsäure: Fehlt die Ethylhydrazon-Gruppe, aber die Chinolin- und Carbonsäure-Einheiten sind vorhanden.

2-((2-Methylhydrazono)methyl)chinolin-4-carbonsäure: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Ethylgruppe.

Einzigartigkeit

2-((2-Ethylhydrazono)methyl)chinolin-4-carbonsäure ist einzigartig aufgrund des Vorhandenseins der Ethylhydrazon-Gruppe, die ihr einzigartige chemische und biologische Eigenschaften verleiht. Diese Gruppe kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit biologischen Zielen beeinflussen, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C13H13N3O2 |

|---|---|

Molekulargewicht |

243.26 g/mol |

IUPAC-Name |

2-[(Z)-(ethylhydrazinylidene)methyl]quinoline-4-carboxylic acid |

InChI |

InChI=1S/C13H13N3O2/c1-2-14-15-8-9-7-11(13(17)18)10-5-3-4-6-12(10)16-9/h3-8,14H,2H2,1H3,(H,17,18)/b15-8- |

InChI-Schlüssel |

MJOPWNOUPUCARG-NVNXTCNLSA-N |

Isomerische SMILES |

CCN/N=C\C1=NC2=CC=CC=C2C(=C1)C(=O)O |

Kanonische SMILES |

CCNN=CC1=NC2=CC=CC=C2C(=C1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)

![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)

![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)